![molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1](/img/structure/B6362102.png)

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

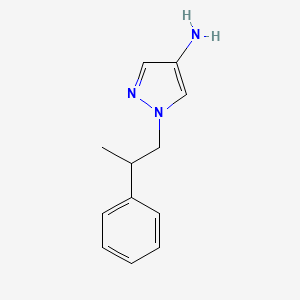

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole (DBT) is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound containing a five-member ring of three carbon atoms, a nitrogen atom, and a bromine atom. DBT is known for its unique properties, such as its high solubility in water, low toxicity, and its ability to form strong complexes with metal ions.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Synthesis of Dibromo-triazoles and Their Amination

Dibromo-triazoles, including 3,5-Dibromo-1H-1,2,4-triazole, are synthesized from 1H-1,2,4-triazole using bromine or N-bromosuccinimide. These compounds serve as important functional materials due to their high biological activity, low toxicity, and systemic nature. Their amino derivatives, synthesized through reactions with hydroxylamine-O-sulphonic acid, have potential applications in medicinal chemistry, bio-conjugation, and materials chemistry (H.-X. Yu et al., 2014).

Reactions with NH-azoles

The reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles leads to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, showcasing the chemical versatility of dibromo-triazoles in synthesizing complex heterocyclic compounds (F. A. Khaliullin et al., 2014).

Antimicrobial Applications

Synthesis and Antimicrobial Activities

Some 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. These derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, exhibit good to moderate activities against various test microorganisms, indicating the potential of dibromo-triazole derivatives in developing new antimicrobial agents (H. Bektaş et al., 2007).

New Triazole and Triazolothiadiazine Derivatives

The synthesis of novel 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives as potential antimicrobial agents further underscores the significance of dibromo-triazoles in medicinal chemistry. These compounds have shown significant antimicrobial activity, indicating their importance in the development of new therapeutic agents (Zafer Asim Kaplancikli et al., 2008).

Mecanismo De Acción

Target of Action

Triazole compounds are generally known to interact with various enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are often involved in hydrogen bonding due to the presence of nitrogen atoms, which can lead to interactions with biological targets .

Biochemical Pathways

Triazole compounds are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Triazole compounds are known to have a wide range of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of triazole compounds .

Propiedades

IUPAC Name |

3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPVPCAVDANKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

amine](/img/structure/B6362052.png)

amine hydrochloride](/img/structure/B6362059.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)